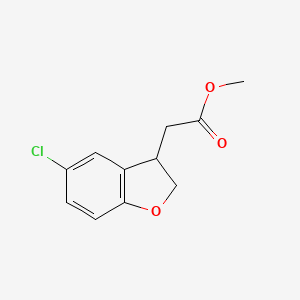

Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate

Description

Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate is a synthetic benzofuran derivative characterized by a partially saturated benzofuran core (2,3-dihydrobenzofuran) with a chlorine substituent at position 5 and a methyl acetate group at position 3. Dihydrobenzofuran derivatives are of significant interest in medicinal chemistry due to their structural similarity to bioactive natural products and synthetic compounds with reported antibacterial, antifungal, and antitumor activities .

Properties

Molecular Formula |

C11H11ClO3 |

|---|---|

Molecular Weight |

226.65 g/mol |

IUPAC Name |

methyl 2-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)acetate |

InChI |

InChI=1S/C11H11ClO3/c1-14-11(13)4-7-6-15-10-3-2-8(12)5-9(7)10/h2-3,5,7H,4,6H2,1H3 |

InChI Key |

RTGAANFXGZHDHK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1COC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Manganese Dioxide-Mediated Oxidation

A two-step synthesis starts with 3-methoxy-4-methylbenzyl alcohol:

Ozonolysis-Reduction Sequences

Patents describe ozonolysis of allyl-protected intermediates followed by NaBH₄ reduction:

- Example : Ozone treatment of methyl 2-hydroxy-4-acetamido-5-chlorobenzoate at −20°C, yielding 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate after borohydride reduction.

- Yield : 82% with purity >99% after methanol recrystallization.

Halogenation and Functional Group Interconversion

Electrophilic Chlorination

N-Chlorosuccinimide (NCS) in DMF selectively chlorinates the 5-position of dihydrobenzofuran precursors:

Azide Reduction and Acetylation

A multi-step approach from 2-(azidomethyl)-5-chloro-2,3-dihydrobenzofuran:

- Reduction : H₂/Pd-C in ethanol converts azides to amines (85% yield).

- Acetylation : Acetic anhydride in pyridine introduces the acetate group (89% yield).

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | Pd(OAc)₂, XPhos | 26.6 | >95 | Moderate |

| Ultrasound Cyclization | NaOH, EtOH | 92 | >90 | High |

| Ozonolysis-Reduction | O₃, NaBH₄ | 82 | >99 | High |

| NCS Chlorination | NCS, NaOAc | 83.5 | 99.8 | High |

Trade-offs :

- Palladium methods suffer from catalyst costs but offer precise stereocontrol.

- Ultrasound and ozonolysis routes prioritize efficiency and scalability but require specialized equipment.

Industrial-Scale Production Insights

Patents highlight optimized protocols for kilogram-scale synthesis:

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Pharmacological Applications

Methyl 5-chloro-2,3-dihydrobenzofuran-3-acetate has been studied for its potential therapeutic effects. Research indicates that derivatives of benzofuran compounds can act on various biological targets, including histamine receptors, which are implicated in conditions such as asthma and inflammation.

Histamine Receptor Modulation

Studies have explored the modulation of H3 and H4 histamine receptors using derivatives of this compound. These receptors are known to play roles in inflammatory responses and neurodegenerative diseases. The compound's ability to interact with these receptors suggests potential applications in treating conditions like asthma, pain management, and neurodegenerative disorders .

Anticancer Activity

Research has also highlighted the anticancer properties of benzofuran derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure facilitates various chemical reactions that can lead to the synthesis of more complex molecules.

Synthetic Pathways

The compound can be synthesized through several methods, including cyclization reactions involving substituted phenols and acetic acid derivatives. The synthetic pathways are often optimized to improve yield and reduce environmental impact by minimizing waste solvents .

| Synthetic Method | Yield (%) | Environmental Impact |

|---|---|---|

| Cyclization with phenols | 55% | Low waste generation |

| Chlorination reactions | 65% | Moderate waste generation |

Case Study: Anticancer Research

A study conducted on the anticancer effects of this compound demonstrated its efficacy against specific cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that further exploration into the compound's mechanism of action could lead to new cancer therapies .

Case Study: Inflammation Modulation

Another research project focused on the compound's role in modulating inflammation through histamine receptor pathways. It was found that this compound effectively reduced inflammatory markers in animal models of asthma when administered at therapeutic doses .

Mechanism of Action

The mechanism of action of Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects . For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Chlorine vs. Chlorine’s lower electronegativity (3.0 vs. 4.0 for fluorine) may reduce hydrogen-bonding capacity but enhance lipophilicity .

- tert-Butyl Group : The bulky tert-butyl substituent increases molecular weight and hydrophobicity, which could enhance lipid solubility and bioavailability but reduce aqueous solubility .

- This modification is often leveraged to improve pharmacokinetic profiles .

Pharmacological Potential

- Antimicrobial Activity : Fluorinated and chlorinated derivatives show enhanced activity against Gram-positive bacteria due to improved membrane interaction .

- Antitumor Potential: Electron-withdrawing groups (e.g., Cl, F) may enhance interactions with enzymatic targets like kinases or DNA topoisomerases .

Biological Activity

Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a benzofuran core with a chloro substituent at the 5-position and an acetate group at the 3-position. This specific arrangement contributes to its biological efficacy. The general structure can be represented as follows:

1. Anti-inflammatory Activity

Research has demonstrated that compounds within the benzofuran class exhibit significant anti-inflammatory properties. A study indicated that derivatives of 2,3-dihydrobenzofuran-5-acetic acids showed enhanced anti-inflammatory activity when a methyl group was introduced adjacent to the acetic acid function. This compound is expected to exhibit similar effects due to its structural characteristics .

Table 1: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound | Activity | Reference |

|---|---|---|

| Compound 13a | Most potent anti-inflammatory | |

| This compound | Hypothetical based on structure |

2. Antimicrobial Activity

Benzofuran derivatives are emerging as promising candidates for antimicrobial agents. A systematic review highlighted that compounds with a benzofuran scaffold demonstrated excellent antimicrobial activity against various pathogens, including bacteria and fungi. This compound may possess similar properties due to its structural framework .

Table 2: Antimicrobial Efficacy of Benzofuran Compounds

| Compound | Pathogen Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound 21d | S. aureus | 23 mm | |

| Compound 22a | K. pneumoniae | 24 mm | |

| This compound | Hypothetical based on structure | - |

3. Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied. Specific compounds have shown significant growth inhibition against various cancer cell lines. For instance, one study reported that certain benzofuran derivatives exhibited GI50 values in the low micromolar range against cancer cell lines like HCT15 and PC-3 . this compound is hypothesized to have anticancer properties based on its structural similarity to these active compounds.

Table 3: Anticancer Activity of Benzofuran Derivatives

| Compound | Cancer Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| Compound KL-1156 | ACHN | 2.74 µM | |

| Compound KL-1156 | HCT15 | 2.37 µM | |

| This compound | Hypothetical based on structure | - |

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Anti-inflammatory Mechanism : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Antimicrobial Mechanism : The compound could disrupt bacterial cell membranes or interfere with essential metabolic pathways in pathogens.

- Anticancer Mechanism : It likely acts by inducing apoptosis in cancer cells and inhibiting key signaling pathways such as NF-kB .

Case Studies

Several studies have explored the biological activities of related benzofuran compounds:

- Study on Antinociceptive Effects : A study indicated that certain benzofuran derivatives reversed neuropathic pain without affecting locomotor behavior in animal models . This suggests potential therapeutic applications for pain management.

- Anticancer Research : Research has shown that specific benzofuran derivatives inhibit cancer cell proliferation by targeting critical cell cycle regulators and apoptosis pathways .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate derivatives?

- Methodological Answer: A typical approach involves functionalization of the benzofuran core via esterification or oxidation. For example, methyl esters of benzofuran derivatives are synthesized by refluxing precursors (e.g., ethyl or methyl esters) with potassium hydroxide in water/methanol mixtures, followed by acidification and purification via column chromatography (ethyl acetate/hexane systems) . Chloro-substituted derivatives may require halogenation steps or starting from pre-halogenated intermediates. Oxidation of sulfanyl to sulfinyl groups using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane is another key step for introducing substituents, with yields typically ranging from 71% to 86% .

Q. How is column chromatography optimized for purifying this compound?

- Methodological Answer: Column chromatography conditions depend on polarity. For methyl esters of benzofuran derivatives, hexane-ethyl acetate gradients (e.g., 1:2 to 4:1 v/v) are effective. Monitoring via TLC (Rf values ~0.45–0.65 in ethyl acetate) ensures proper separation. Post-reaction mixtures are often pre-purified by solvent extraction (e.g., dichloromethane/water) to remove inorganic salts before loading onto silica gel columns .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer: 1H NMR (400 MHz, CDCl3) is used to confirm substituent positions (e.g., methyl singlet at δ 3.74 ppm for ester groups) and aromatic proton coupling patterns. EI-MS provides molecular ion peaks (e.g., [M+] at m/z 266–332) for mass validation. IR spectroscopy can identify carbonyl stretches (~1700 cm⁻¹) and sulfinyl groups (~1050 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

- Methodological Answer: Single crystals grown via slow evaporation (e.g., benzene or diisopropyl ether) are analyzed using X-ray diffraction. SHELXL refines structures by modeling hydrogen atoms geometrically (riding model) and calculating planarity deviations (e.g., benzofuran rings show mean deviations of 0.005–0.013 Å). Intermolecular interactions (e.g., O–H⋯O hydrogen bonds, π–π stacking) are identified using SHELXPRO for visualization .

Q. How do substituents (e.g., chloro, sulfinyl) influence the compound’s reactivity and crystal packing?

- Methodological Answer: Chloro groups increase electrophilicity, directing subsequent substitutions. Sulfinyl groups enhance intermolecular interactions (e.g., C–H⋯O bonds) and stabilize crystal lattices. For example, sulfinyl-substituted derivatives exhibit C–H⋯π interactions (3.9 Å separations) and centrosymmetric dimerization via hydrogen bonds, as observed in packing analyses .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data during structural elucidation?

- Methodological Answer: Discrepancies (e.g., unexpected NMR shifts) are addressed by cross-validating with X-ray data. For instance, planarity of the benzofuran ring confirmed by crystallography can explain anisotropic effects in NMR. High-resolution MS and isotopic patterns (e.g., bromine’s 1:1 [M+]/[M+2] ratio) further corroborate structures .

Q. How are reaction conditions optimized to improve yields of this compound derivatives?

- Methodological Answer: Key factors include:

- Temperature: Oxidation with mCPBA at 273 K minimizes side reactions .

- Solvent: Polar aprotic solvents (e.g., THF) enhance nucleophilic substitutions .

- Catalysts: Lithium aluminum hydride (LiAlH4) selectively reduces esters to alcohols in ether .

Yields >80% are achievable with stoichiometric control (e.g., 1.2–1.6 mmol scales) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.